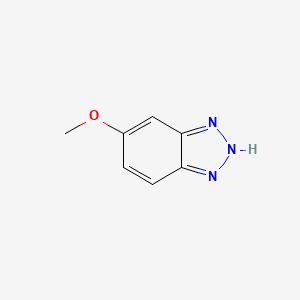

5-Methoxy-1H-benzotriazole

Descripción

Contextualization within Benzotriazole (B28993) Heterocycle Chemistry

5-Methoxy-1H-benzotriazole is a heterocyclic compound featuring a benzene (B151609) ring fused to a 1,2,3-triazole ring, with a methoxy (B1213986) group substitution. This structure places it within the broader class of benzotriazoles, which are of significant interest in medicinal and materials chemistry. gsconlinepress.comijariie.com Benzotriazoles are recognized for their versatile chemical properties, acting as reaction auxiliaries, intermediates, and protecting groups in organic synthesis. ijariie.com The unshared lone pair of electrons on the nitrogen atoms allows for the existence of tautomeric forms, contributing to their diverse reactivity. gsconlinepress.comgsconlinepress.com The fusion of the benzene and triazole rings creates a stable aromatic system that serves as a scaffold for developing a wide array of derivatives with varied applications. gsconlinepress.comgsconlinepress.com

Research Significance and Scope of Investigation

The significance of this compound in research stems from its role as a versatile building block and its intrinsic chemical properties. The incorporation of the benzotriazole nucleus is a key strategy in drug discovery, and the methoxy group can modulate the electronic and steric properties of the molecule, influencing its biological activity and reactivity. gsconlinepress.comvulcanchem.com Research has explored its use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. ontosight.ai Furthermore, like other benzotriazole derivatives, it has been investigated for its potential as a corrosion inhibitor and in the development of new materials. ontosight.aiscience.gov The scope of investigation includes its synthesis, chemical and spectroscopic characterization, and its application in various fields of chemical research.

Historical Perspectives on Benzotriazole Derivatives Research

The study of benzotriazole and its derivatives dates back to the late 19th century. gsconlinepress.com Initially, their primary application was industrial, particularly as corrosion inhibitors for copper and its alloys. gsconlinepress.comscience.gov Over the decades, the focus of research expanded significantly, driven by the discovery of their diverse biological activities. Since the late 1960s, azoles, the broader class of compounds to which benzotriazoles belong, have been recognized as a major group of antifungal agents. nih.govbohrium.com This spurred further investigation into benzotriazole derivatives for a range of pharmacological applications, including antimicrobial, antiviral, and anticancer activities. nih.govresearchgate.netresearchgate.net The ability to functionalize the benzotriazole core has allowed for the creation of a vast library of compounds with tailored properties, making it an enduring subject of scientific inquiry. gsconlinepress.comgsconlinepress.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPSFAUIWDRKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182120 | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-91-3 | |

| Record name | 5-Methoxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27799-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxy 1h Benzotriazole and Its Derivatives

Classical and Contemporary Synthetic Routes

Traditional methods for the synthesis of the benzotriazole (B28993) core, along with contemporary functionalization strategies, provide a robust foundation for accessing 5-Methoxy-1H-benzotriazole and its derivatives.

Diazotization and Cyclization Approaches

The quintessential method for constructing the benzotriazole ring system involves the diazotization of an appropriately substituted ortho-phenylenediamine, followed by an intramolecular cyclization. In the case of this compound, the precursor is typically 4-methoxy-1,2-phenylenediamine.

The synthesis begins with the diazotization of the diamine using a reagent such as sodium nitrite (B80452) in an acidic medium, commonly acetic acid. This reaction is carefully controlled at low temperatures, typically between 5–10°C, to prevent the decomposition of the unstable diazonium salt intermediate. smolecule.com Following its formation, the diazonium salt undergoes a spontaneous intramolecular cyclization, yielding the stable this compound ring. smolecule.com This one-pot diazotization-cyclization process is a widely used and efficient method for the preparation of benzotriazoles. gla.ac.uk The use of ultrasound irradiation has been shown to improve the yield of benzotriazole synthesis via this diazotization reaction. researchgate.net

For the synthesis of derivatives, this core can be further modified. For instance, the synthesis of 5-methyl-4-nitro-1H-1,2,3-benzotriazole starts with 5-methyl-1,2-phenylenediamine, which is diazotized and cyclized. smolecule.com The nitro group can be introduced during the cyclization or as a post-synthetic modification. smolecule.com

Nucleophilic Substitution Reactions in Benzotriazole Synthesis

Nucleophilic substitution reactions are pivotal in both the synthesis of the benzotriazole scaffold and its subsequent functionalization. The benzotriazole ring itself can act as a nucleophile, participating in reactions to form a variety of derivatives. growingscience.com

One key application of nucleophilic substitution is in the synthesis of N-substituted benzotriazoles. For example, benzotriazole can react with phenacyl bromide in a typical nucleophilic substitution, where the benzotriazole acts as the nucleophile. growingscience.com Furthermore, the synthesis of benzotriazole-derived α-amino acids has been achieved through a highly efficient nucleophilic aromatic substitution of ortho-fluoronitrobenzenes with L-3-aminoalanine. acs.org

The concept of Vicarious Nucleophilic Substitution (VNS) of hydrogen has also been applied in the synthesis of nitroimidazole derivatives, showcasing a powerful method for C-H functionalization in heterocyclic systems. researchgate.net While not directly on this compound, this methodology highlights the advanced applications of nucleophilic substitution in creating complex heterocyclic structures.

Esterification and Reduction Strategies for Functionalization

Esterification and subsequent reduction are key strategies for introducing and modifying functional groups on the benzotriazole ring, leading to a diverse range of derivatives. Benzotriazole esters, formed from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt), are efficient intermediates for various transformations. researchgate.net

These benzotriazole esters can be used in the esterification of sterically hindered alcohols, such as tertiary alcohols. researchgate.net A novel method for synthesizing benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (B109758) (DCM) under mild conditions has also been developed. nih.govrsc.org These BAEs are versatile building blocks, as the benzotriazolyl and acyloxy groups are good leaving groups that can be selectively eliminated. nih.govrsc.org

Reduction of functional groups on the benzotriazole nucleus provides another avenue for derivatization. For instance, the reduction of an ester group on the benzotriazole ring can yield the corresponding alcohol. Benzotriazole-5-carboxylic acid can be subjected to esterification, N-H protection, and then reduction to afford the corresponding alcohol derivative. ntu.edu.tw Chemoselective reduction of benzotriazolyl alkyl esters with samarium(II) iodide (SmI2) can lead to the cleavage of the acyloxy group and the formation of a radical that can participate in further reactions. nih.govrsc.org

Table 1: Examples of Esterification and Reduction Reactions for Benzotriazole Derivatives

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid, tert-Butyl Alcohol | HOBt, EDC, DMAP | tert-Butyl Ester | Esterification | researchgate.net |

| N-Acylbenzotriazole | Dichloromethane, Base | Benzotriazolyl Alkyl Ester | Esterification | nih.gov |

| Benzotriazole-5-carboxylic acid | Esterification, Protection, Reduction | 5-(Hydroxymethyl)benzotriazole | Esterification & Reduction | ntu.edu.tw |

| Benzotriazolyl Alkyl Ester | SmI2 | β-(Benzotriazole-1-yl)alcohol | Reductive Cleavage & Coupling | nih.govrsc.org |

Advanced Synthetic Protocols

The field of organic synthesis is constantly evolving, leading to the development of more sophisticated and efficient methods for the construction of complex molecules. These advanced protocols offer significant advantages over classical methods, particularly in terms of reaction conditions, selectivity, and functional group tolerance.

Copper-Free Click Chemistry Applications in Benzotriazole Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are modular, high-yielding, and generate only inoffensive byproducts. chempep.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction. chempep.com However, the cytotoxicity of the copper catalyst has limited its application in biological systems. chempep.comsigmaaldrich.com

This limitation spurred the development of copper-free click chemistry, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.comsigmaaldrich.com SPAAC utilizes strained cyclooctynes that react rapidly with azides to form triazoles without the need for a metal catalyst. chempep.cominterchim.fr This bioorthogonal reaction is highly valuable for in vivo applications. sigmaaldrich.com

A significant advancement in this area is the metal-free synthesis of benzotriazoles using a [3+2] cycloaddition of azides and in situ generated arynes. researchgate.net This method provides a modular and rapid entry to substituted benzotriazoles under mild conditions. researchgate.net The reaction of azides with strained alkynes, such as biarylazacyclooctynone (BARAC), proceeds with exceptional kinetics, making it suitable for live-cell imaging. acs.org

N-Alkylation and Regioselective Functionalization Techniques

The N-alkylation of benzotriazoles is a critical transformation for creating derivatives with specific properties, but it often leads to a mixture of N1 and N2 isomers. rsc.org Consequently, the development of regioselective alkylation methods is of high importance.

One approach to achieve regioselective N-alkylation is through a one-pot intramolecular cyclization of N-alkyl o-phenylenediamines. tsijournals.com This method provides exclusive N1-alkylated benzotriazoles in high yields. tsijournals.com Another strategy involves the use of metalloporphyrin catalysts to control the regioselectivity of the N-alkylation of benzotriazoles with α-diazoacetates. nih.gov Specifically, an Ir(III) porphyrin catalyst promotes selective N2-alkylation, while an Fe(III) porphyrin catalyst favors N1-alkylation. nih.gov

Metal-free catalytic site-selective N1-alkylation of benzotriazoles with diazoalkanes has been achieved using B(C6F5)3 as a catalyst, providing good to excellent yields of the N1-alkylated products. rsc.org Furthermore, solvent-free N-alkylation of benzotriazoles using alkyl halides, potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be an efficient method. smolecule.com

The displacement of the benzotriazolyloxy group from 1-alkoxy-1H-benzotriazoles with various nucleophiles provides another route to N-alkylated benzotriazoles. beilstein-journals.org

Polymer-Supported Reagent-Mediated Syntheses

The use of polymer-supported reagents offers a practical and efficient method for the synthesis of benzotriazoles, facilitating cleaner reactions and simpler purification processes. cam.ac.uk These solid-phase synthesis techniques are advantageous as they allow for the easy separation of reagents and products, often by simple filtration. nih.gov

One notable approach involves the use of a polymer-supported nitrite reagent in conjunction with p-tosic acid for the diazotization and subsequent intramolecular cyclization of 1,2-aryldiamines. chemistryviews.orgresearchgate.net This method is characterized by its mild reaction conditions and operational simplicity. chemistryviews.orgacs.org For instance, the synthesis of N-substituted benzotriazoles has been successfully achieved using this method, demonstrating its utility in creating structurally diverse benzotriazole derivatives. researchgate.net The reaction proceeds cleanly at low temperatures, such as -10°C, to yield the desired benzotriazole products in good to high yields (57-82%). acs.org

Researchers have developed various polymer-supported benzotriazoles by linking 5-(hydroxymethyl)benzotriazole or benzotriazole-5-carboxylic acid with resins like Wang and Merrifield resins. nih.govntu.edu.tw These functionalized polymers can then act as catalysts or reagents in subsequent reactions. For example, an ether-type benzotriazole, prepared by loading 5-(hydroxymethyl)benzotriazole onto Merrifield resin, has proven to be an effective catalyst for the synthesis of tetrahydroquinolines. nih.gov The catalyst can be recovered and reused without a significant loss of activity, highlighting the sustainability of this approach. nih.gov

Furthermore, polymer-supported reagents have been developed for specific transformations. For example, a polymer-supported thiolating agent has been used to convert amides to thioamides or nitriles, with enhanced reaction rates observed under microwave heating. cam.ac.uk Similarly, new polymeric reagents based on a polystyrene-bound benzotriazole have been synthesized for the derivatization of amines and polyamines prior to HPLC analysis, offering rapid and efficient reactions under mild conditions. nih.gov

Green Chemistry Approaches in Benzotriazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzotriazoles to minimize environmental impact. scholarsresearchlibrary.com Key strategies include the use of solvent-free reaction conditions and microwave-assisted synthesis, which often lead to shorter reaction times, higher yields, and simpler work-up procedures. scholarsresearchlibrary.comasianpubs.orgresearchgate.net

Solvent-Free Reaction Conditions

Solvent-free, or solid-phase, reactions represent a significant step towards more environmentally benign chemical processes. scholarsresearchlibrary.com The N-alkylation of benzotriazole has been achieved efficiently under solvent-free conditions using silica (B1680970) gel, potassium carbonate (K2CO3), and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). ijariie.comgsconlinepress.com This method provides 1-alkyl benzotriazoles with high regioselectivity in moderate to high yields and with short reaction times. ijariie.comgsconlinepress.com

Another example is the synthesis of benzotriazole-based β-amino alcohols through the aminolysis of benzotriazolated epoxides. nih.gov This reaction proceeds efficiently at room temperature under catalyst- and solvent-free conditions, yielding the desired products in good to excellent yields. nih.gov The synthesis of certain benzimidazole (B57391) derivatives, structurally related to benzotriazoles, has also been accomplished under solvent-free conditions. umich.edu

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. asianpubs.orgresearchgate.netnih.gov This technique has been successfully applied to the synthesis of a variety of benzotriazole derivatives. asianpubs.orgnih.govnih.gov

The N-alkylation of benzotriazole with various alkyl halides can be carried out in the presence of powdered K2CO3, with microwave irradiation significantly accelerating the reaction. nih.govnih.gov For instance, a series of N-alkylated benzotriazole derivatives were synthesized in high yields using microwave irradiation, both with and without a solvent. benthamdirect.com

Microwave-assisted synthesis has also been employed in green chemistry protocols. A notable example is the microwave-assisted solid-phase diazotization of o-phenylenediamines to form substituted benzotriazoles. rsc.org This method utilizes K-10 montmorillonite (B579905) as both a catalyst and a reaction medium, which is recyclable and avoids the production of harmful waste. rsc.org Furthermore, the synthesis of complex pyrazine-decorated benzotriazole derivatives, which are challenging to prepare conventionally, has been achieved efficiently using microwave irradiation, resulting in improved yields and significantly shorter reaction times. mdpi.com The combination of microwave heating with solvent-free conditions offers a particularly eco-friendly approach to benzotriazole synthesis. asianpubs.orggsconlinepress.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzotriazole Derivatives

| Derivative | Conventional Method Yield (%) | Microwave Method Yield (%) | Reference |

|---|---|---|---|

| 5-substituted benzotriazole amides (4a) | 72 | 83 | researchgate.net |

| 5-substituted benzotriazole amides (4b) | 65 | 85 | researchgate.net |

| 5-substituted benzotriazole amides (4c) | 70 | 93 | researchgate.net |

| 5-substituted benzotriazole alkyl amines (7a) | 35 | 47 | researchgate.net |

| 5-substituted benzotriazole alkyl amines (7b) | 45 | 83 | researchgate.net |

| 5-substituted benzotriazole alkyl amines (7c) | 76 | 80 | researchgate.net |

| 1-alkylamino substituted benzotriazole (11a) | 65 | 75 | researchgate.net |

Synthesis of Specific Analogues and Intermediates

The synthesis of specific benzotriazole analogues, such as halogenated and carboxylate derivatives, is crucial for developing new materials and therapeutic agents.

Preparation of Halogenated Benzotriazole Derivatives

Halogenated benzotriazoles are of interest due to their potential biological activities. beilstein-journals.org A common method for preparing halo-benzotriazoles involves the reaction of a benzotriazole with a sodium hypohalite solution. google.com For example, chloro-tolyltriazole can be synthesized by mixing an aqueous solution of sodium hypochlorite (B82951) with an aqueous slurry of tolyltriazole. google.com The reaction is typically maintained at a controlled temperature (e.g., 30-50°C) and pH (e.g., 8.7-12) to ensure the formation of the desired product. google.com

Another approach to introducing halogens onto the benzotriazole ring involves the use of N-halosuccinimides. acs.org For instance, the highly regioselective halogenation of activated arenes, including methoxy-substituted benzotriazoles, has been achieved using N-halosuccinimides in the presence of a super Lewis acid like iron triflimide. acs.org Bromination of benzotriazole derivatives can also be accomplished using bromine in acetic acid. ias.ac.in

Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of β-haloethyl and γ-halopropyl esters from N-acyl benzotriazoles, epoxides or oxetanes, and trimethylsilyl (B98337) halides. rsc.org This method provides a versatile route to functionalized halo-alkyl ester derivatives of benzotriazoles. rsc.org

Formation of Carboxylate and Other Ester Derivatives

Benzotriazole carboxylate and ester derivatives are important intermediates in organic synthesis. nih.govscielo.org.mx N-acylbenzotriazoles, derived from dicarboxylic acids, can be prepared through various methods. scielo.org.mx For example, the reaction of a dicarboxylic acid with 1-(methylsulfonyl)-1H-benzotriazole in the presence of triethylamine (B128534) yields the corresponding N-acylbenzotriazole derivative. scielo.org.mx Alternatively, reacting a diacid chloride, such as phthaloyl chloride, with benzotriazole also produces the N-acylbenzotriazole. scielo.org.mx

A novel method for synthesizing benzotriazolyl alkyl esters (BAEs) involves the reaction of N-acylbenzotriazoles with dichloromethane (DCM) under mild conditions, where DCM acts as a C-1 surrogate. scispace.comrsc.org This reaction has been optimized using various solvents and bases, with acetonitrile (B52724) and DCM being effective solvents. nih.gov This methodology has been extended to synthesize a range of aromatic and aliphatic BAEs in moderate to excellent yields (63-93%). nih.gov

Ester derivatives of benzotriazole can also be prepared from the corresponding ester chlorides. For instance, (1H-benzo[d] scholarsresearchlibrary.comasianpubs.orgnih.govtriazol-1-yl)(4-methoxyphenyl)methyl benzoate (B1203000) was synthesized by reacting the newly prepared ester chloride with benzotriazole in acetone (B3395972) using a basic amberlyst-A21 catalyst. iiste.org

Table 2: Synthesis of Benzotriazolyl Alkyl Esters (BAEs) from N-Acylbenzotriazoles

| Product | Yield (%) | Reference |

|---|---|---|

| (1H-benzo[d] scholarsresearchlibrary.comasianpubs.orgnih.govtriazol-1-yl)methyl benzoate (5a) | 93 | nih.gov |

| Various aromatic BAEs (5a-n) | 63-93 | nih.gov |

| Aliphatic BAEs (6a-d) | 88-93 | nih.gov |

| Boc-l-Phe-benzotriazolyl alkyl ester (3a) | 94 | nih.gov |

Synthesis of Benzimidazole-Substituted Benzotriazoles

A notable method for the synthesis of novel benzimidazole-substituted benzotriazoles involves a multi-step process. journals.co.zascribd.com Initially, 2-alkyl-substituted benzimidazoles are prepared through the acid-catalyzed reaction of a phenylenediamine derivative, such as 4-methyl-1,2-phenylenediamine, with corresponding carboxylic acids. journals.co.za For instance, the reaction of 4-methyl-1,2-phenylenediamine with a carboxylic acid in the presence of hydrochloric acid upon reflux yields the respective substituted 5-methylbenzimidazoles. journals.co.za

The subsequent step involves the addition of these synthesized benzimidazoles to N-chloromethylbenzotriazole. journals.co.za This reaction is conducted in the presence of a strong base like sodium amide (NaNH₂) under reflux conditions in a solvent such as dry toluene. journals.co.za The nucleophilic addition of the benzimidazole to N-chloromethylbenzotriazole results in the formation of the target benzimidazole-substituted benzotriazoles. journals.co.za The products can then be purified by recrystallization. journals.co.za

The general scheme for this synthesis is as follows:

Formation of Substituted Benzimidazoles: 4-methyl-1,2-phenylenediamine is refluxed with a suitable carboxylic acid in the presence of 4 M HCl. The mixture is then cooled and neutralized. journals.co.za

Formation of Benzimidazole-Substituted Benzotriazoles: The synthesized benzimidazole is refluxed with sodium amide in dry toluene. N-chloromethylbenzotriazole is then added to the hot suspension and refluxed for an extended period to yield the final product. journals.co.za

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Reference |

| 4-methyl-1,2-phenylenediamine | Carboxylic Acid | 4 M HCl, reflux | 2-Alkyl-substituted benzimidazole | journals.co.za |

| Substituted Benzimidazole | N-chloromethylbenzotriazole | Sodium amide, dry toluene, reflux | Benzimidazole-substituted benzotriazole | journals.co.za |

Development of Benzotriazole-Derived Alpha-Amino Acids

A new class of benzotriazole-derived α-amino acids has been synthesized using a highly efficient synthetic route. acs.orgnih.gov The key steps in this methodology involve a nucleophilic aromatic substitution followed by a one-pot diazotization and cyclization process. acs.orgresearchgate.net

The synthesis starts with the nucleophilic aromatic substitution of an ortho-fluoronitrobenzene with L-3-aminoalanine. acs.org This is followed by the reduction of the nitro group to form a 1,2-aryldiamine. The crucial benzotriazole ring is then formed through a mild, one-pot diazotization and intramolecular cyclization of the resulting 1,2-aryldiamine. acs.orgresearchgate.net This reaction is effectively mediated by a polymer-supported nitrite reagent and p-tosic acid. researchgate.net

Further functionalization of the benzotriazole unit can be achieved to tune the photophysical properties of these amino acids. acs.org For example, halogenated analogues of the benzotriazole-derived amino acids can be prepared. These halogenated intermediates serve as excellent partners in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids, allowing for the synthesis of a library of α-amino acids with conjugated side chains. acs.org This approach has been successful in creating fluorescent α-amino acids that can mimic proteinogenic amino acids like L-tryptophan. acs.orgnih.gov

A specific strategy for creating highly conjugated systems involves the synthesis of a 5-iodobenzotriazole intermediate. acs.org This intermediate can then undergo Sonogashira cross-coupling reactions with a range of aryl-substituted acetylenes to produce alkynyl-substituted benzotriazole-derived α-amino acids. acs.orgnih.gov

| Key Reaction Step | Reagents/Conditions | Purpose | Reference |

| Nucleophilic Aromatic Substitution | ortho-fluoronitrobenzene, L-3-aminoalanine derivative | Formation of the initial C-N bond | acs.orgacs.org |

| Diazotization and Cyclization | Polymer-supported nitrite reagent, p-tosic acid | Formation of the benzotriazole ring | acs.orgresearchgate.net |

| Suzuki-Miyaura Cross-Coupling | Halogenated benzotriazole, Aryl boronic acid, Palladium catalyst | Introduction of conjugated aryl groups | acs.org |

| Sonogashira Cross-Coupling | 5-iodobenzotriazole, Aryl-substituted acetylene, Palladium catalyst | Introduction of alkynyl side chains | acs.orgnih.gov |

Synthesis of Benzotriazole-Based Azetidinone Derivatives

Benzotriazole-based azetidinone derivatives, which are a significant class of biological compounds, have been synthesized using both conventional heating and microwave-assisted methods. nih.gov A common synthetic route starts with the reaction of benzotriazole with ethyl chloroacetate (B1199739) in the presence of potassium carbonate in dry acetone to form an intermediate ester. growingscience.com This ester is then treated with hydrazine (B178648) in acetic acid and ethanol (B145695) to yield a hydrazide derivative. growingscience.com

The core azetidinone ring is typically formed through the cyclocondensation of a Schiff base with chloroacetyl chloride. In one approach, the previously formed hydrazide is reacted with various aromatic aldehydes to form Schiff bases (imines). researchgate.net These Schiff bases then undergo a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine to yield the final N-substituted-3-chloro-2-oxo-azetidine derivatives. researchgate.netut.ac.ir

The reaction sequence can be summarized as:

N-Alkylation of Benzotriazole: Benzotriazole is reacted with ethyl chloroacetate. growingscience.com

Hydrazide Formation: The resulting ester is treated with hydrazine hydrate. growingscience.com

Schiff Base Formation: The hydrazide is condensed with an aromatic aldehyde. researchgate.net

Azetidinone Ring Formation: The Schiff base is reacted with chloroacetyl chloride in the presence of triethylamine. researchgate.netut.ac.ir

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Benzotriazole, Ethyl chloroacetate | K₂CO₃, Dry acetone | Ethyl 2-(1H-benzotriazol-1-yl)acetate | growingscience.com |

| 2 | Ethyl 2-(1H-benzotriazol-1-yl)acetate | Hydrazine hydrate, Ethanol | 2-(1H-benzotriazol-1-yl)acetohydrazide | growingscience.com |

| 3 | 2-(1H-benzotriazol-1-yl)acetohydrazide | Substituted aromatic aldehyde | Schiff Base (Hydrazone) | researchgate.net |

| 4 | Schiff Base | Chloroacetyl chloride, Triethylamine | Azetidinone derivative | researchgate.netut.ac.ir |

Synthesis of 1H-Benzotriazole-1-carboximidamides

A novel and efficient protocol has been developed for the synthesis of 1H-benzotriazole-1-carboximidamides, which are valuable guanylating agents. sci-hub.seresearchgate.net This method starts from aryl amines and utilizes an acylbenzotriazole. sci-hub.seresearchgate.net

In this synthetic pathway, an aryl amine is first treated with N,N-dimethylformamidine dimethyl acetal (B89532) to form an (E)-N'-aryl-N,N-dimethylformimidamide. This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride to produce an oxime. The key step involves the reaction of this oxime with an acyl benzotriazole, such as Cbz-L-Ala-Bt, in the presence of triethylamine in a solvent like THF at 0°C. sci-hub.se This reaction yields the desired 1H-benzotriazole-1-carboximidamides in high yields under mild conditions. sci-hub.se It has been observed that the reaction is faster and gives higher purity products when a Cbz-protected aminoacyl benzotriazole is used instead of an aryl benzotriazole. sci-hub.seresearchgate.net

This synthetic approach is advantageous due to its short reaction times, simple work-up procedure, and high yields. sci-hub.se The resulting 1H-benzotriazole-1-carboximidamides are effective reagents for the synthesis of various guanidines. sci-hub.seresearchgate.net

| Starting Material | Key Intermediate | Key Reagent | Product | Reference |

| Aryl amine | Oxime derived from the aryl amine | Acyl benzotriazole | 1H-Benzotriazole-1-carboximidamide | sci-hub.seresearchgate.net |

Applications in Materials Science and Industrial Chemistry

Corrosion Inhibition Mechanisms and Performance

Benzotriazoles are well-established as effective corrosion inhibitors, particularly for copper and its alloys. The presence of the methoxy (B1213986) group in 5-Methoxy-1H-benzotriazole can further enhance its protective capabilities. The primary mechanism of corrosion inhibition involves the adsorption of the molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. This film formation is facilitated by the lone pair of electrons on the nitrogen atoms of the triazole ring and the oxygen atom of the methoxy group, which can coordinate with the metal surface.

The inhibition efficiency of this compound is influenced by factors such as its concentration, the pH of the corrosive medium, and the specific metal or alloy being protected. The methoxy group, being electron-donating, increases the electron density on the benzotriazole (B28993) ring system, which can strengthen the adsorption process and improve the stability of the protective film.

This compound and its derivatives have demonstrated significant efficacy in protecting various metals and alloys from corrosion. They are particularly noted for their performance with copper and copper alloys, where they form a durable and long-lasting protective film on the metallic surface when in contact with aqueous systems. google.com The methoxy group is believed to enhance the protective properties compared to unsubstituted benzotriazole. vulcanchem.com

Studies have also explored the use of related benzotriazole derivatives for the protection of other metals. For instance, derivatives of benzotriazole have been investigated as corrosion inhibitors for steel in acidic environments. nih.govacs.org The formation of a protective layer by these inhibitors mitigates the corrosive attack on the steel surface.

In the semiconductor industry, Chemical Mechanical Polishing (CMP) is a critical process for achieving ultra-flat surfaces on wafers. Corrosion inhibitors play a crucial role in CMP slurries to control the material removal rate and prevent surface defects. While research on the direct application of this compound in CMP is not extensively detailed in the provided results, the closely related compound, 5-methyl-1H-benzotriazole, has been shown to be an effective corrosion inhibitor in acidic H2O2-based slurries for the CMP of high carbon chromium bearing steel. researchgate.net It helps in forming a passivation film that, in synergy with the oxidizing agent, leads to nanoscale planarization. researchgate.net This suggests a potential role for methoxy-substituted benzotriazoles in similar applications, where precise control of surface chemistry is paramount.

The effectiveness of corrosion inhibitors can often be enhanced by using them in combination with other compounds, a phenomenon known as synergism. While specific studies on the synergistic effects of this compound are not prominent in the search results, research on related benzotriazole derivatives highlights the potential of this approach. For example, the synergistic inhibition effect of 5-methyl-1H-benzotriazole with potassium sorbate (B1223678) and gelatin has been investigated for copper corrosion in an acidic sulphate solution, showing a significant increase in inhibition efficiency. researchgate.net Similarly, a synergistic effect has been observed between benzotriazole and iodide ions in protecting copper in sulfuric acid. electrochemsci.org These findings suggest that this compound could also be a candidate for synergistic formulations to achieve superior corrosion protection.

To understand the interaction between a corrosion inhibitor and a metal surface, adsorption isotherm models are employed. These models provide insights into the mechanism of adsorption, whether it is physical, chemical, or a combination of both. The Langmuir adsorption isotherm is a commonly used model to describe the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

Studies on various benzotriazole derivatives and other organic inhibitors have shown that their adsorption often follows the Langmuir isotherm. nih.govresearchgate.net The thermodynamic parameters derived from these models, such as the standard free energy of adsorption (ΔG°ads), can indicate the spontaneity and strength of the adsorption process. Negative values of ΔG°ads suggest a spontaneous adsorption process. mdpi.com The magnitude of ΔG°ads can also help differentiate between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, involves charge sharing or transfer). researchgate.net

Photo-stabilization and UV Protection Technologies

Derivatives of 2-(2-hydroxyphenyl)benzotriazole are widely utilized as UV absorbers to protect polymers from degradation caused by sunlight. paint.org These compounds absorb harmful UV radiation and dissipate the energy as heat through a process called excited-state intramolecular proton transfer (ESIPT). paint.orgacs.org

Development of Organic Electronic Materials

The unique electronic properties of benzotriazole derivatives make them interesting candidates for applications in organic electronics. While specific research on this compound in this area is not detailed in the provided search results, the general class of compounds is explored for such applications. The ability to modify the benzotriazole structure with various functional groups allows for the tuning of its electronic and optical properties.

Use as Organic Semiconductors

Benzotriazole-based polymers are recognized for their semiconducting properties, which makes them valuable materials for organic electronics. The benzotriazole unit is considered a moderately electron-deficient building block. tdpctw.com When incorporated into a polymer backbone alongside electron-rich (donor) units, it functions as an electron acceptor, creating a donor-acceptor (D-A) conjugated system. scielo.br This architecture is fundamental to tuning the electronic and photophysical properties of the resulting polymer.

The interaction between the donor and acceptor moieties facilitates intramolecular charge transfer (ICT), which effectively lowers the polymer's band gap compared to the constituent homopolymers. scielo.br By synthetically modifying the structure, such as by introducing different functional groups to the benzotriazole unit, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely modulated. This tuning capability allows for the design of materials that can act as p-type, n-type, or ambipolar semiconductors, essential for devices like organic field-effect transistors (OFETs). scielo.brresearchgate.net While specific data for polymers based solely on this compound is not extensively detailed in the provided literature, the general principles derived from closely related benzotriazole copolymers illustrate their potential. For instance, D-A copolymers containing functionalized benzotriazole units have been successfully implemented in OFETs, demonstrating their capacity as active materials in organic optoelectronics. scielo.brgoogle.com

Integration into Fluorene-Based Donor-Acceptor Copolymers

A prominent application of benzotriazole derivatives is their integration into fluorene-based copolymers. In this context, polyfluorenes serve as the electron-donating unit, while the benzotriazole moiety acts as the electron-accepting component. scielo.brrsc.org The combination of these units via copolymerization, often achieved through methods like the Suzuki coupling reaction, results in a D-A structure along the polymer chain. scielo.brresearchgate.netgoogle.com

This D-A architecture is crucial for tailoring the optoelectronic properties of the material. The intramolecular charge transfer (ICT) between the fluorene (B118485) donor and the benzotriazole acceptor leads to a significant red-shift in the absorption and emission spectra and a lower optical band gap compared to the fluorene homopolymer. scielo.brrsc.org This tunability is a key advantage, allowing for the creation of polymers that emit light across the visible spectrum, from blue to green and yellow, by carefully selecting the comonomers. scielo.brrsc.org

Research on various functionalized benzotriazole units in fluorene copolymers has demonstrated this principle effectively. The photophysical properties can be strongly modulated by functionalizing the nitrogen (N-2) of the benzotriazole ring or by extending the π-conjugated system. scielo.brresearchgate.netgoogle.com These modifications influence the HOMO/LUMO energy levels and, consequently, the emission color and electrical characteristics of the resulting copolymers. scielo.br The table below shows photophysical data for several fluorene-based copolymers containing different functionalized benzotriazole units, illustrating the impact of the acceptor moiety on the polymer's properties.

| Copolymer | Acceptor Monomer | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Optical Band Gap (Eg, eV) | Source |

|---|---|---|---|---|---|

| PF4SN-BT | Benzotriazole | 399 | 539 | 2.69 | brsmeas.org |

| P1a | 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole | 412 | 509 | 2.61 | scielo.br |

| P1b | 4,7-dibromo-2-phenyl-2H-benzo[d]1,2,3-triazole | 415 | 527 | 2.59 | scielo.br |

| P1c | 2-(3,5-bis(trifluoromethyl)phenyl)-4,7-dibromo-2H-benzo[d]1,2,3-triazole | 414 | 534 | 2.60 | scielo.br |

Polymer Science and Dye Chemistry Applications

In the broader fields of polymer science and dye chemistry, 5-methoxy-benzotriazole derivatives are primarily utilized for their ability to absorb ultraviolet (UV) radiation. This property makes them excellent candidates for use as UV stabilizers to protect materials from photodegradation.

They can be synthesized as polymerizable monomers, which can then be incorporated directly into a polymer backbone. tcichemicals.com For example, specific monomers like 2-[2'-hydroxy-5'-(β-methacryloyloxyethoxy)-3'-tert-butylphenyl]-5-methoxy-2H-benzotriazole have been developed. tcichemicals.com These monomers can be copolymerized with other common monomers, such as methyl methacrylate (B99206) (MMA), to create polymers like PMMA with built-in UV protection. tcichemicals.com This approach is superior to simply mixing UV absorbers as additives, as copolymerization prevents the stabilizer from leaching out or volatilizing from the polymer matrix over time, ensuring long-term stability. tcichemicals.com Such UV-absorbing polymers are particularly valuable for applications requiring optical clarity and longevity, including intraocular lenses and protective coatings. tcichemicals.comuni.lu

Table 2: Polymerizable Monomers Based on 5-Methoxy-2H-benzotriazole

| Monomer Name | CAS Number | Intended Use | Source |

|---|---|---|---|

| 2-[2'-Hydroxy-5'-(β-methacryloyloxyethoxy)-3'-tert-butylphenyl]-5-methoxy-2H-benzotriazole | Not specified in source | Copolymerization with vinyl monomers for UV absorbing polymers. | tcichemicals.comuni.lu |

| 2-[2'-Hydroxy-5'-(γ-methacryloyloxypropoxy)-3'-tert-butylphenyl]-5-methoxy-2H-benzotriazole | Not specified in source | Copolymerization with vinyl monomers for UV absorbing polymers. | tcichemicals.comuni.lu |

| 5-carboxy-2-(2,4-dimethoxyphenyl)-2H-benzotriazole | Not specified in source | Intermediate for benzotriazole-based copolymers as UV absorbents. | polysciences.com |

In dye chemistry, the primary application is to enhance the light fastness of dyed textiles. Many dyes, particularly disperse dyes used on synthetic fibers like polyester (B1180765), are susceptible to fading upon exposure to sunlight. researchgate.net Benzotriazole-type UV absorbers can be applied to the fabric, often during the dyeing process itself, to protect the dye molecules. researchgate.net The UV absorber preferentially absorbs damaging UV radiation and dissipates the energy, thus retarding the photofading of the dye. researchgate.net Studies have shown a significant improvement in the light fastness of polyester fabrics dyed with various disperse dyes when treated with benzotriazole UV absorbers. researchgate.net The effectiveness of these stabilizers can lead to an improvement of 1 to 2 units on the Blue Scale for light fastness. researchgate.net

Table 3: Illustrative Improvement of Dye Light Fastness on Polyester with Benzotriazole UV Absorber Note: This table illustrates the typical improvement in light fastness ratings (on the Blue Scale from 1-8, where 8 is best) when a benzotriazole-type UV absorber is used. The values are representative of findings for disperse dyes.

| Disperse Dye | Light Fastness (Without UV Absorber) | Light Fastness (With UV Absorber) | Improvement (Blue Scale Units) | Source |

|---|---|---|---|---|

| C.I. Disperse Yellow 42 | 4 | 5 | +1 | researchgate.net |

| Viosperse Blue RFS | 2-3 | 4 | +1 to 2 | researchgate.net |

| C.I. Disperse Red 86 | 3 | 4-5 | +1.5 | researchgate.net |

Analytical Methodologies and Environmental Chemistry

Advanced Separation and Detection Techniques

A range of chromatographic and spectroscopic methods are utilized for the analysis of 5-Methoxy-1H-benzotriazole and related compounds. The choice of method often depends on the sample matrix, required sensitivity, and the specific analytical goal, such as quantification or structural confirmation.

Liquid Chromatography (LC) Based Methods

Liquid chromatography, especially when coupled with mass spectrometry (LC-MS), stands as the most frequently applied technique for the determination of polar benzotriazoles like the 5-methoxy derivative. researchgate.netsemanticscholar.org The polarity of the compound makes it well-suited for separation using reverse-phase columns, with C18 being a common choice. researchgate.netnih.gov For instance, a documented LC-MS method for this compound utilized an Atlantis C18 column (3 µm particle size, 3.0x150mm). nih.gov The separation is typically achieved using a mobile phase gradient, often consisting of acetonitrile (B52724) and water. sielc.com For compatibility with mass spectrometry, acids like formic acid are preferred over non-volatile acids such as phosphoric acid. sielc.comsielc.com Ultra-High Performance Liquid Chromatography (UHPLC) systems are also employed to achieve faster analysis times and improved separation efficiency. researchgate.net

Gas Chromatography (GC) Coupled Techniques

While less common than LC for polar benzotriazoles, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) is a valid method for the analysis of this compound. researchgate.netnih.gov Data for the compound is available in the National Institute of Standards and Technology (NIST) mass spectrometry library, confirming its amenability to GC-MS analysis. nih.gov For other, less polar benzotriazole (B28993) derivatives, such as certain UV stabilizers, GC-MS is a standard analytical approach. nih.govacs.org The technique sometimes requires derivatization of the analytes to improve their volatility and thermal stability for gas-phase separation. researchgate.net A typical GC oven program involves an initial hold temperature followed by a ramp to a final temperature to elute compounds of varying volatilities. vcu.edu

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is the definitive technique for the identification and quantification of this compound, valued for its high sensitivity and specificity. When coupled with LC, high-resolution mass spectrometers like the Orbitrap are used to achieve accurate mass measurements, which aids in unambiguous identification. nih.gov

For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The compound's precursor ion ([M+H]⁺ with m/z 150.0662) is isolated and fragmented to produce a characteristic product ion spectrum. nih.gov A key fragmentation pathway for benzotriazoles upon electron impact involves the loss of a stable nitrogen molecule (N₂). researchgate.net This fragmentation pattern is a diagnostic feature for this class of compounds.

Detailed parameters for an LC-MS/MS analysis of this compound have been documented, providing a clear protocol for its identification. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Instrument | Orbitrap Exploris 240 Thermo Scientific |

| Instrument Type | LC-ESI-QFT |

| Ionization Mode | Positive |

| Ionization Source | Electrospray Ionization (ESI) |

| MS Level | MS2 |

| Fragmentation Mode | Higher-energy C-trap dissociation (HCD) |

| Precursor m/z | 150.0662 |

| Precursor Adduct | [M+H]⁺ |

| Collision Energy | 15% and 30% (nominal) |

Data sourced from PubChem. nih.gov

In GC-MS analysis, the compound also yields a distinct mass spectrum under electron ionization, with a prominent molecular ion peak at m/z 149. nih.gov

Table 2: GC-MS Fragmentation Data for this compound

| m/z Value | Description |

|---|---|

| 149 | Top Peak (Molecular Ion) |

| 106 | 2nd Highest Peak |

| 107 | 3rd Highest Peak |

Data sourced from NIST Mass Spectrometry Data Center via PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC), particularly when combined with tandem mass spectrometry, is essential for the trace analysis of benzotriazoles in complex environmental samples like sediment and sewage sludge. nih.govacs.org These methods can achieve low limits of quantitation (LOQ), often in the range of nanograms per gram (ng g⁻¹) of dry weight material. acs.org

To analyze trace concentrations in aqueous matrices such as river or drinking water, a pre-concentration step is typically required. researchgate.net Solid-phase extraction (SPE) is the most widely used technique for this purpose, effectively isolating and concentrating benzotriazoles from large volumes of water before HPLC analysis. researchgate.netsemanticscholar.org This sample preparation step simplifies the matrix and allows for the detection of pollutants at the nanogram per liter (ng/L) level. researchgate.net

Table 3: Typical HPLC Configuration for Trace Analysis of Benzotriazoles

| Component | Specification |

|---|---|

| Technique | Reverse-Phase HPLC |

| Column | C18 or equivalent (e.g., Newcrom R1) nih.govsielc.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Formic Acid) sielc.comsielc.com |

| Detection | Tandem Mass Spectrometry (MS/MS) or Diode Array Detector (DAD) researchgate.netresearchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) for aqueous samples researchgate.netsemanticscholar.org |

Raman Spectroscopy for Isomer Determination

While direct studies on this compound are not prevalent, Raman spectroscopy has proven effective for differentiating between positional isomers of structurally related heterocyclic compounds. google.com The technique is highly sensitive to a molecule's specific vibrational modes, which are determined by its unique geometry and electron distribution. spectroscopyonline.com Different isomers, such as 4-methoxy-, 5-methoxy-, or 6-methoxy-benzotriazole, would be expected to produce distinct Raman spectra.

A pertinent example is the use of FT-Raman spectroscopy to determine the ratio of 5-methoxy and 6-methoxy isomers of omeprazole, a benzimidazole (B57391) derivative. google.com In that case, the 6-methoxy isomer exhibited a characteristic peak at 1355 cm⁻¹, while the presence of the 5-methoxy isomer was identified by an additional peak at 1364 cm⁻¹. google.com The relative intensities of these two peaks allowed for the quantification of each isomer in a mixture. google.com This principle demonstrates the potential of Raman spectroscopy as a rapid and non-destructive tool for the specific identification and quantification of the this compound isomer among other possible positional isomers.

Environmental Monitoring and Occurrence

Monitoring efforts have revealed that while not as commonly reported as its parent compound, this compound does occur in the environment, primarily as a transformation product. Research has suggested that this compound is a metabolite formed during the aerobic digestion of 1H-benzotriazole in activated sludge within wastewater treatment plants. semanticscholar.org

The parent compounds, 1H-benzotriazole and its methylated derivatives, are known to be widespread environmental contaminants. acs.orgrsc.org They are found in various environmental compartments, including river water, groundwater, sediment, and sewage sludge. semanticscholar.orgacs.orgrsc.org Sources of these compounds include effluent from wastewater treatment plants, runoff from airports where they are used in de-icing fluids, and discharge from the use of dishwasher detergents. semanticscholar.orgrsc.org More recently, benzotriazole derivatives have also been detected in atmospheric fine particulate matter (PM2.5), indicating their potential for long-range transport. gdut.edu.cn The identification of this compound as a metabolite highlights the importance of monitoring not only the parent pollutants but also their environmental transformation products.

An article focusing on the chemical compound “this compound”.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For the benzotriazole (B28993) scaffold, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. acs.org These calculations are crucial for understanding how substituents, such as the 5-methoxy group, influence the parent molecule's characteristics. DFT has been successfully used to study the electronic and structural properties of various heterocyclic compounds, providing reliable data on bond lengths, bond angles, and charge distributions. ukm.mynih.gov

Investigation of Molecular Reactivity and Electronic Properties

The reactivity of a molecule is governed by its electronic properties, which can be elucidated through computational studies. Key parameters derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For benzotriazole derivatives, these calculations help in understanding their mechanisms of action, for instance, as corrosion inhibitors, by mapping electron density and predicting sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) surface is another tool used to visualize charge distributions and predict how a molecule will interact with other species. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These studies are pivotal in drug discovery and design. For various benzotriazole derivatives, molecular docking has been employed to explore their potential as antimicrobial or anticancer agents by predicting their binding affinity and orientation within the active site of a target protein. nih.gov Although specific docking studies on 5-Methoxy-1H-benzotriazole are not prominent in the literature, the general approach involves positioning the ligand into the protein's binding site and scoring the interaction, with lower binding energy scores typically indicating a more favorable interaction. nih.gov

Thermodynamic and Spectroscopic Property Predictions

Computational methods are also adept at predicting the thermodynamic and spectroscopic properties of molecules, which is essential for their characterization.

Tautomerism and Conformational Analysis

Benzotriazole is known to exist in two tautomeric forms: the 1H- and 2H-tautomers. gsconlinepress.com Computational studies on the parent benzotriazole and its substituted derivatives have consistently shown that the 1H-tautomer is the more stable form in both the solid state and in solution. gsconlinepress.com Quantum chemical calculations can precisely determine the relative energies of these tautomers. For this compound, it is expected that the 1H-tautomer would also be the predominant form. Conformational analysis would further involve studying the orientation of the methoxy (B1213986) group relative to the benzotriazole ring to identify the most stable conformer.

Spectroscopic Data Correlation (e.g., NMR, IR)

Theoretical calculations are invaluable for interpreting experimental spectra. By calculating properties like vibrational frequencies (IR) and nuclear magnetic shieldings (NMR), a direct comparison can be made with experimental data. For instance, DFT calculations can predict the infrared spectrum of a molecule, and the calculated frequencies can be scaled to improve agreement with experimental results. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov Correlating theoretical and experimental spectra helps confirm the molecular structure and aids in the assignment of spectral peaks. While specific correlated data for this compound is scarce, the methodologies are well-established for related structures. nih.gov

Below is a table of computed properties for this compound from the PubChem database, which are derived from computational models.

| Computed Property | Value | Source |

|---|---|---|

| Molecular Weight | 149.15 g/mol | PubChem nih.gov |

| XLogP3 | 1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 149.058911855 Da | PubChem nih.gov |

| Topological Polar Surface Area | 50.8 Ų | PubChem nih.gov |

| Heavy Atom Count | 11 | PubChem nih.gov |

Reaction Mechanism Elucidation

Computational studies are instrumental in elucidating the intricate details of chemical reactions involving this compound. By modeling the interactions between molecules, researchers can map out the most likely pathways for a reaction to proceed.

The elucidation of a reaction mechanism often involves the calculation of the potential energy surface, which provides a landscape of the energy changes that occur as reactants are converted into products. Key features of this landscape are the stationary points, which include local minima corresponding to reactants, intermediates, and products, and saddle points corresponding to transition states.

For substituted benzotriazoles, computational methods like Density Functional Theory (DFT) can be employed to optimize the geometries of reactants, products, and transition states. While specific studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the principles of such analyses can be applied. The presence of the electron-donating methoxy group at the 5-position is expected to influence the electron density distribution in the benzotriazole ring, thereby affecting its reactivity.

In a hypothetical reaction, such as electrophilic aromatic substitution, the methoxy group would activate the benzene (B151609) ring, directing incoming electrophiles to specific positions. A computational study would involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure for the reactants (this compound and the electrophile), the intermediate (the sigma complex or Wheland intermediate), and the product.

Transition State Search: Identifying the highest energy point along the reaction coordinate connecting the reactants to the intermediate and the intermediate to the product. This is the transition state, a fleeting molecular configuration that is challenging to observe experimentally mit.edunih.govchemrxiv.org.

Frequency Calculation: Confirming the nature of the stationary points. Minima will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Plotting the relative energies of the reactants, transition states, intermediates, and products to visualize the energy barriers (activation energies) of the reaction.

A recent development in this field is the use of machine learning models to predict transition state structures much more rapidly than traditional quantum chemistry methods, which could be applied to reactions involving this compound in the future mit.edu.

Table 1: Hypothetical Energy Profile Data for an Electrophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | +5.7 |

| Transition State 2 (TS2) | +8.1 |

| Products | -10.5 |

Prediction of Biological Activity and Adsorption Behavior

Computational models are increasingly used to predict the biological activity and environmental fate of chemical compounds, reducing the need for extensive and costly experimental testing bio-hpc.eu.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method used to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net A 3D-QSAR model, for instance, can provide insights into how the three-dimensional arrangement of various substituents on a molecule affects its biological function nih.gov. For this compound, a QSAR model could be developed to predict its potential as, for example, an enzyme inhibitor or a receptor ligand.

The development of a QSAR model for a series of benzotriazole derivatives, including this compound, would typically involve:

Data Set Collection: Assembling a group of benzotriazole compounds with experimentally determined biological activities.

Molecular Descriptor Calculation: Computing various physicochemical and structural properties for each molecule. For this compound, these would include descriptors related to its size, shape, hydrophobicity, and the electronic influence of the methoxy group.

Model Building: Using statistical methods to establish a mathematical relationship between the molecular descriptors and the biological activity.

Model Validation: Testing the predictive power of the model using an independent set of compounds.

The electronic structure of benzotriazoles, which can be studied using theoretical methods, plays a crucial role in their biological interactions researchgate.net. The methoxy group in this compound, being an electron-donating group, would influence the molecule's electrostatic potential and its ability to participate in hydrogen bonding, both of which are critical for biological activity.

Regarding its adsorption behavior, which is important for understanding its environmental distribution and potential for removal from contaminated water, computational methods can also be applied. Molecular dynamics simulations, for example, can model the interaction of this compound with various surfaces, such as activated carbon or mineral oxides mdpi.comsemanticscholar.org. These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the intermolecular forces driving the adsorption process. The presence of the methoxy group could enhance adsorption through specific interactions, such as hydrogen bonding with surface functional groups. Theoretical studies on the adsorption of the parent benzotriazole molecule have shown that it can either chemisorb or physisorb on surfaces like copper, with the interaction strength being dependent on the surface structure researchgate.net. The electronic modifications introduced by the methoxy group would likely modulate these interactions.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Yields and Selectivity

While classical methods for synthesizing benzotriazole (B28993) derivatives, such as the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452), are well-established, the focus of future synthetic efforts will likely be on improving reaction efficiency, yield, and regioselectivity. gsconlinepress.com Modern synthetic strategies are increasingly moving towards greener and more efficient methodologies.

Emerging strategies that could be applied and optimized for 5-Methoxy-1H-benzotriazole derivatives include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the N-alkylation of benzotriazole, often leading to shorter reaction times and higher yields compared to conventional heating methods. gsconlinepress.comgsconlinepress.com

Solvent-Free Reactions: The development of solvent-free N-alkylation methods for benzotriazole, using reagents like silica (B1680970), potassium carbonate, and a phase transfer catalyst, represents a significant step towards more environmentally friendly synthesis. gsconlinepress.comgsconlinepress.com

Copper-Free 'Click' Chemistry: The [3+2] cycloaddition of azides with arynes offers a powerful and mild method for creating substituted benzotriazoles, which could be adapted for the synthesis of complex 5-methoxy-substituted analogues. researchgate.net

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields, selectivity, and safer reaction conditions for the synthesis of this compound and its derivatives.

Future research will likely focus on the systematic application and optimization of these modern techniques to the synthesis of this compound derivatives, aiming to overcome challenges related to regioselectivity (N1 vs. N2 substitution) and to provide more efficient access to a wider range of functionalized compounds.

Development of Highly Potent and Selective Therapeutic Agents

The benzotriazole scaffold is a well-recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties. nih.govresearchgate.net The methoxy (B1213986) group at the 5-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Future research in this area will likely concentrate on:

Target-Specific Design: Moving beyond broad-spectrum activity, the focus will be on designing this compound derivatives that are highly potent and selective for specific biological targets, such as protein kinases, helicases, or other enzymes implicated in disease. beilstein-journals.org For instance, the substitution on the benzotriazole ring has been shown to be crucial for antiproliferative activity, with methoxy moieties sometimes being key for efficacy.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound derivatives will be crucial for optimizing their therapeutic potential. This will involve the synthesis and biological evaluation of a diverse library of compounds with various substituents at different positions of the benzotriazole ring and the side chains.

Bioisosteric Replacement: The benzotriazole nucleus can act as a bioisostere for other functional groups, a strategy that can be used to modulate the pharmacokinetic and pharmacodynamic properties of existing drugs. nih.govamazonaws.com Future studies could explore the incorporation of the this compound moiety into known drug scaffolds to improve their efficacy or safety profiles.

A notable example of the therapeutic potential of this class of compounds is the investigation of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives, which have shown dual antiemetic and gastroprokinetic activities. nih.gov This highlights the potential for developing multi-target drugs from this scaffold.

| Therapeutic Area | Potential Molecular Target | Rationale for Investigation |

|---|---|---|

| Oncology | Protein Kinases (e.g., CK2) | Halogenated benzotriazoles have shown selective inhibition of protein kinase CK2, a target in cancer therapy. The methoxy group could modulate this activity. |

| Virology | NTPase/Helicase (e.g., HCV) | N-alkylbenzotriazoles have demonstrated activity against HCV NTPase/helicase. beilstein-journals.org |

| Gastroenterology | Serotonin (B10506) Receptors (e.g., 5-HT3, 5-HT4) | Benzotriazole derivatives have been developed as antiemetic and gastroprokinetic agents, suggesting interaction with serotonin pathways. nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Benzotriazole derivatives have shown broad-spectrum antimicrobial and antifungal activities. nih.govresearchgate.net |

Exploration of New Materials Science Applications

Benzotriazole and its derivatives are known for their utility in materials science, primarily as corrosion inhibitors for copper and its alloys. health.state.mn.ussigmaaldrich.com The lone pair of electrons on the nitrogen atoms can coordinate with metal surfaces, forming a protective film. The methoxy group in this compound could enhance this protective property or introduce new functionalities.

Emerging research avenues in materials science include:

Advanced Corrosion Inhibitors: Investigating the efficacy of this compound as a corrosion inhibitor for a wider range of metals and alloys under various environmental conditions.

Polymer and Coating Additives: Benzotriazole derivatives have been used as UV stabilizers in plastics and coatings. health.state.mn.usmdpi.com Future work could explore the potential of this compound to enhance the UV resistance and durability of polymeric materials.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to the development of new functional materials with unique optical, electronic, or thermal properties. researchgate.net

Lubricant Additives: Benzotriazole derivatives have been evaluated as components in organic lubricating compositions. beilstein-journals.org The impact of the methoxy substituent on the performance of these additives could be a subject of future investigation.

Advanced Environmental Remediation Techniques

The widespread use of benzotriazoles has led to their detection in various environmental compartments, including wastewater and surface water. health.state.mn.usrsc.org Due to their persistence and limited removal in conventional wastewater treatment plants, there is a growing need for advanced remediation techniques. health.state.mn.usnih.gov

Future research in this area should focus on:

Advanced Oxidation Processes (AOPs): Investigating the degradation of this compound using AOPs such as ozonation, Fenton processes, and photocatalysis. These techniques generate highly reactive hydroxyl radicals that can break down persistent organic pollutants.

Bioremediation: Exploring the potential of microorganisms to degrade this compound. This could involve isolating and characterizing microbial strains capable of metabolizing this compound or engineering microorganisms with enhanced degradation capabilities.

Adsorption Technologies: Developing novel adsorbent materials, such as activated carbon, zeolites, or functionalized nanomaterials, for the efficient removal of this compound from contaminated water sources.

Membrane Filtration: Evaluating the effectiveness of advanced membrane technologies, like reverse osmosis and nanofiltration, for the removal of this compound from water. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govemanresearch.org These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives.

Future directions for the integration of AI and ML include:

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models using machine learning algorithms to predict the biological activity, toxicity, and physicochemical properties of new this compound derivatives. nih.gov

De Novo Design: Employing generative AI models to design novel this compound-based compounds with desired properties for specific therapeutic targets or material applications. nih.govoxfordglobal.com

Virtual Screening: Using machine learning-based scoring functions to enhance the accuracy of virtual screening campaigns, allowing for the rapid identification of promising lead compounds from large chemical libraries. nih.gov

Synthesis Prediction: Utilizing AI tools to predict optimal synthetic routes for novel this compound derivatives, thereby streamlining the synthetic process. emanresearch.org

The integration of these computational approaches promises to significantly reduce the time and cost associated with the discovery and development of new compounds based on the this compound scaffold. researchgate.net

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Forecast biological activity and toxicity. | Prioritize the synthesis of compounds with a higher probability of success. |

| De Novo Design | Generate novel molecular structures with desired properties. | Explore a wider chemical space and identify innovative lead compounds. |

| Virtual Screening | Identify potential hits from large compound databases. | Accelerate the initial stages of drug discovery and materials development. |

| Synthesis Prediction | Propose efficient and viable synthetic pathways. | Reduce the time and resources required for chemical synthesis. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Methoxy-1H-benzotriazole?

- Methodological Answer : The synthesis of benzotriazole derivatives often involves nucleophilic substitution or cyclization reactions. For introducing a methoxy group, one approach is to react 5-nitro-1H-benzotriazole with methanol under alkaline conditions, followed by catalytic hydrogenation to reduce nitro groups. Alternatively, Ullmann coupling using copper catalysts can introduce methoxy substituents . Solvent selection (e.g., ethanol, DMF) and temperature optimization (80–120°C) are critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts for the methoxy group (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and aromatic protons (δ ~6.5–8.0 ppm) .

- IR Spectroscopy : Confirm the presence of C-O-C stretching (1050–1250 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

- Elemental Analysis : Compare experimental C, H, N, and O percentages with theoretical values (e.g., C: 53.3%, H: 4.1%, N: 25.3%) to verify purity .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can assess degradation pathways. Monitor via HPLC or TLC for byproduct formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective methoxy functionalization on benzotriazole cores?

- Methodological Answer : Use computational tools (e.g., DFT calculations) to predict electron density distribution and identify reactive sites. Experimentally, test directing groups (e.g., nitro, amino) to guide methoxy placement. Optimize solvent polarity (e.g., DMSO for polar intermediates) and catalysts (e.g., Pd/Cu for cross-coupling) to enhance regioselectivity . Kinetic studies under varied temperatures (25–100°C) and pressures can refine reaction rates .

Q. How do computational models predict the interaction of this compound with biological targets?